

The Role of Dimethyl Tetradecanedioate in Drug Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: Dimethyl tetradecanedioate

Cat. No.: B1583837

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tetradecanedioate, a long-chain dicarboxylic acid ester, serves as a pivotal precursor in the synthesis of macrocyclic compounds, a class of molecules with significant and expanding applications in drug discovery and development. While traditionally utilized in the fragrance industry for the synthesis of musk compounds, emerging research has highlighted the therapeutic potential of macrocycles derived from **Dimethyl tetradecanedioate**, particularly in the areas of neuroprotection, anti-inflammatory, and oncology. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of therapeutic agents derived from **Dimethyl tetradecanedioate**, with a primary focus on the synthesis of muscone and the assessment of its pharmacological activities.

Chemical Properties and Synthetic Applications

Dimethyl tetradecanedioate is a C16 linear dicarboxylic acid dimethyl ester with the molecular formula $C_{16}H_{30}O_4$. Its chemical structure, featuring ester groups at both ends of a long aliphatic chain, makes it an ideal starting material for macrocyclization reactions. The most notable application is its use as a precursor for the synthesis of macrocyclic ketones like muscone.

Table 1: Physicochemical Properties of **Dimethyl Tetradecanedioate**

Property	Value
CAS Number	5024-21-5
Molecular Formula	C ₁₆ H ₃₀ O ₄
Molecular Weight	286.41 g/mol
Appearance	White to off-white solid
Melting Point	43-46 °C
Boiling Point	196 °C at 10 mmHg
Solubility	Soluble in organic solvents

Application Note 1: Synthesis of (±)-Muscone from Dimethyl Tetradecanedioate

The synthesis of muscone, a 15-membered macrocyclic ketone, from **Dimethyl tetradecanedioate** is a classic example of its application in generating bioactive macrocycles. The key transformation is an intramolecular acyloin condensation, which facilitates the formation of the large ring structure.

Experimental Protocol: Intramolecular Acyloin Condensation of Dimethyl Tetradecanedioate

This protocol outlines the synthesis of the acyloin precursor to muscone from **Dimethyl tetradecanedioate**.

Materials:

- **Dimethyl tetradecanedioate**
- Sodium metal, finely dispersed in toluene or xylene
- Anhydrous toluene or xylene
- Trimethylsilyl chloride (TMSCl)

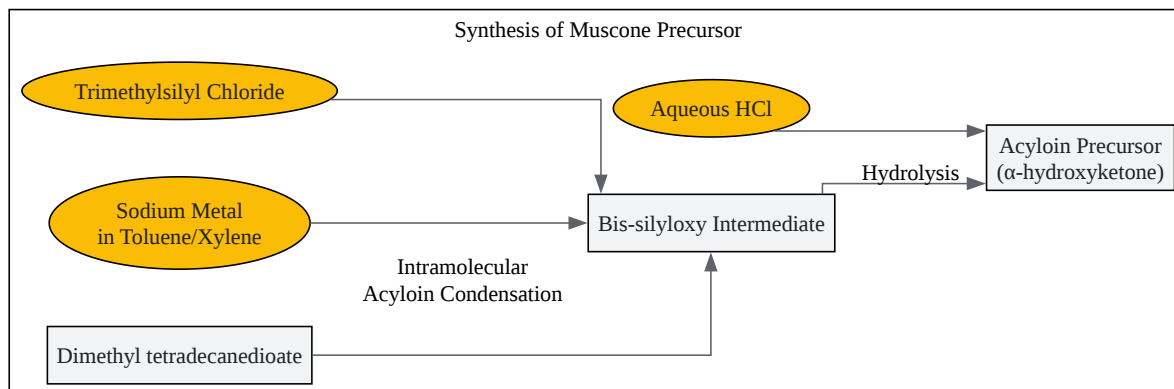
- Dry nitrogen or argon atmosphere
- Hydrochloric acid (HCl), aqueous solution
- Diethyl ether
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- **Reaction Setup:** Assemble a multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a dry nitrogen or argon atmosphere.
- **Dispersion of Sodium:** In the flask, add anhydrous toluene or xylene and finely cut sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium. Once a "sand" is formed, allow the mixture to cool to room temperature.
- **Addition of Reactants:** To the stirred sodium dispersion, add a solution of **Dimethyl tetradecanedioate** and trimethylsilyl chloride in anhydrous toluene or xylene dropwise from the dropping funnel over an extended period (e.g., 8-12 hours) to ensure high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
- **Reaction:** After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours to ensure complete reaction.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Carefully quench the excess sodium by the slow addition of methanol or ethanol.
 - Add water to dissolve the salts.
 - Separate the organic layer.
 - Extract the aqueous layer with diethyl ether.

- Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude bis-silyloxy intermediate.
- Hydrolysis:
 - Dissolve the crude intermediate in a suitable solvent like tetrahydrofuran (THF).
 - Add a dilute aqueous solution of hydrochloric acid and stir the mixture at room temperature for 1-2 hours to hydrolyze the silyl ether.
- Purification:
 - Extract the product with diethyl ether.
 - Wash the organic layer with water and brine.
 - Dry the organic layer and concentrate under reduced pressure.
 - Purify the crude acyloin by column chromatography on silica gel to yield the desired α -hydroxyketone precursor to muscone.

Note: The subsequent reduction of the acyloin to the ketone (muscone) can be achieved through various methods, such as a Clemmensen or Wolff-Kishner reduction.



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Figure 1. Workflow for the synthesis of the acyloin precursor to muscone.

Application Note 2: Pharmacological Evaluation of Muscone

Recent studies have demonstrated that muscone exhibits a range of biological activities, making it a compound of interest for drug development. Its neuroprotective, anti-inflammatory, and anti-cancer effects are attributed to its modulation of several key signaling pathways.[1]

Therapeutic Potential of Muscone

- **Neuroprotection:** Muscone has shown potential in models of ischemic stroke and neurodegenerative diseases like Parkinson's and Alzheimer's.[2] Its neuroprotective effects are linked to anti-apoptotic mechanisms, modulation of signaling pathways such as PI3K/Akt/mTOR, and promotion of angiogenesis.[1]
- **Anti-inflammatory Effects:** Muscone can suppress inflammatory responses by inhibiting key signaling pathways like NF-κB and MAPK, and by reducing the production of pro-inflammatory cytokines.[3][4]

- **Anti-cancer Activity:** Muscone has been shown to inhibit the proliferation and migration of cancer cells and suppress tumor angiogenesis by modulating the VEGF/PI3K/Akt/MAPK signaling pathways.[5][6]

Table 2: Summary of Quantitative Data on Muscone's Bioactivity

Biological Effect	Model System	Key Findings	Reference
Anti-inflammatory	LPS-stimulated RAW 264.7 macrophages	Dose-dependent reduction in nitric oxide (NO) production.	[3]
Neuroprotection	Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) rats	Significantly reduced infarct volume and improved neurological deficit scores.	[2]
Anti-cancer	Breast cancer xenograft mouse model	Abrogated tumor cell growth and minimized tumor microvessel density.	[5]
Antidepressant-like	Chronic restraint stress (CRS) mouse model	Improved depression-like behavior and increased neurogenesis in the hippocampus.	[7]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated macrophages as an indicator of inflammation.[3]

Materials:

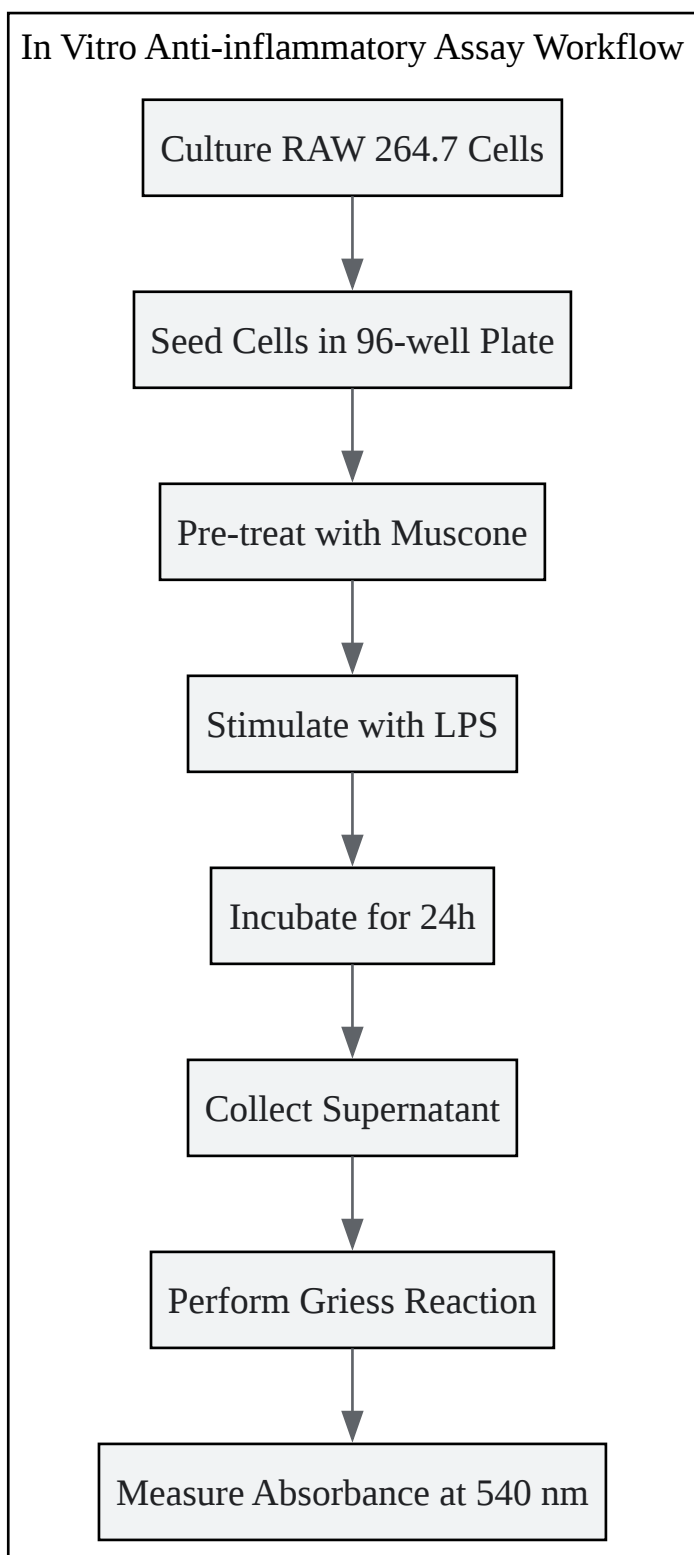
- RAW 264.7 murine macrophage cell line

- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- Muscone
- Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
- 96-well cell culture plates

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[3]
- Treatment: Pre-treat the cells with various concentrations of muscone (e.g., 10, 20, 40 µM) for 1-2 hours.[3] Include a vehicle control.
- Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[3] Include a negative control group without LPS stimulation.
- Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[3]
- Griess Reaction:
 - In a new 96-well plate, add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[3]
 - Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.[3]

- **Measurement:** Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.



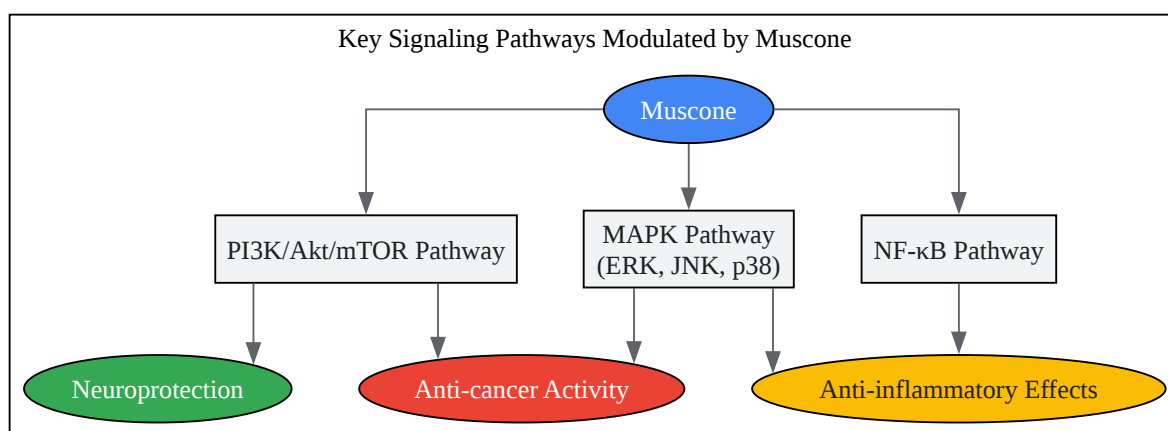
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Figure 2. General workflow for the *in vitro* anti-inflammatory assay.

Signaling Pathways Modulated by Muscone

Muscone's therapeutic effects are mediated through its interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of new drugs.

- **PI3K/Akt/mTOR Pathway:** This pathway is central to cell survival and proliferation. Muscone has been shown to modulate this pathway, which is relevant to its neuroprotective and anti-cancer effects.[1]
- **MAPK Pathway:** The Mitogen-Activated Protein Kinase pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli. Muscone's anti-inflammatory and anti-cancer activities are partly mediated through the inhibition of this pathway.[5]
- **NF-κB Pathway:** The Nuclear Factor-kappa B pathway is a key regulator of inflammation. Muscone inhibits the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.[4]



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Figure 3. Signaling pathways modulated by muscone and their associated therapeutic effects.

Conclusion

Dimethyl tetradecanedioate is a valuable and versatile starting material for the synthesis of bioactive macrocyclic compounds. Its application in the synthesis of muscone, a macrocycle with demonstrated therapeutic potential, highlights the importance of this chemical intermediate in modern drug discovery. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis of muscone and other macrocycles from **Dimethyl tetradecanedioate** and to further investigate their pharmacological properties for the development of novel therapeutics.

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